molecular formula C14H6F2N2S B14273870 2,2'-Sulfanediylbis(6-fluorobenzonitrile) CAS No. 138249-41-9

2,2'-Sulfanediylbis(6-fluorobenzonitrile)

Cat. No.: B14273870
CAS No.: 138249-41-9
M. Wt: 272.27 g/mol
InChI Key: BDCDCKDCXIIQOF-UHFFFAOYSA-N
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Description

2,2’-Sulfanediylbis(6-fluorobenzonitrile) is an organic compound characterized by the presence of sulfur and fluorine atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediylbis(6-fluorobenzonitrile) typically involves the reaction of 2-fluorobenzonitrile with sulfur-containing reagents. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-sulfur bonds . The reaction conditions often include the use of boron reagents, such as boronic acids or esters, under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 2,2’-Sulfanediylbis(6-fluorobenzonitrile) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . These steps are carefully controlled to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis(6-fluorobenzonitrile) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound

Scientific Research Applications

2,2’-Sulfanediylbis(6-fluorobenzonitrile) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis(6-fluorobenzonitrile) involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the chemical structure of the derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2’-Sulfanediylbis(6-fluorobenzonitrile) include:

Uniqueness

2,2’-Sulfanediylbis(6-fluorobenzonitrile) is unique due to the presence of fluorine atoms, which can impart distinct chemical and physical properties. These properties may include increased stability, altered reactivity, and potential bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

138249-41-9

Molecular Formula

C14H6F2N2S

Molecular Weight

272.27 g/mol

IUPAC Name

2-(2-cyano-3-fluorophenyl)sulfanyl-6-fluorobenzonitrile

InChI

InChI=1S/C14H6F2N2S/c15-11-3-1-5-13(9(11)7-17)19-14-6-2-4-12(16)10(14)8-18/h1-6H

InChI Key

BDCDCKDCXIIQOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC2=CC=CC(=C2C#N)F)C#N)F

Origin of Product

United States

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